molecular formula C16H15N3OS B2667306 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine CAS No. 692732-70-0

4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine

Cat. No.: B2667306
CAS No.: 692732-70-0
M. Wt: 297.38
InChI Key: RBDRSWPTRGNKIG-UHFFFAOYSA-N
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Description

4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine typically involves a multi-step process. One common method starts with the commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate. The synthesis proceeds through three main steps: condensation reaction, chlorination, and nucleophilic substitution . The overall yield of this synthetic route is approximately 43%.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit tumor necrosis factor alpha and nitric oxide, which are key mediators of inflammation and immune response . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects by modulating signaling pathways and gene expression.

Comparison with Similar Compounds

4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine can be compared to other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-(2-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-2-4-12(5-3-1)15-17-13-6-11-21-14(13)16(18-15)19-7-9-20-10-8-19/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDRSWPTRGNKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2SC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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